2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
CAS No.: 142994-80-7
Cat. No.: VC21444972
Molecular Formula: C17H12N2O2S
Molecular Weight: 308.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142994-80-7 |
|---|---|
| Molecular Formula | C17H12N2O2S |
| Molecular Weight | 308.4g/mol |
| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
| Standard InChI | InChI=1S/C17H12N2O2S/c18-9-13-10-5-3-4-8-14(10)22-17(13)19-15(20)11-6-1-2-7-12(11)16(19)21/h1-2,6-7H,3-5,8H2 |
| Standard InChI Key | XWGXYAWQMGAWEV-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=C(S2)N3C(=O)C4=CC=CC=C4C3=O)C#N |
| Canonical SMILES | C1CCC2=C(C1)C(=C(S2)N3C(=O)C4=CC=CC=C4C3=O)C#N |
Introduction
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound that combines elements of both isoindole and benzothiophene rings. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Synthesis and Preparation
The synthesis of this compound typically involves the coupling of an isoindole derivative with a benzothiophene precursor. Specific synthetic routes may vary depending on the availability of starting materials and the desired yield. Common methods include nucleophilic substitution reactions or cross-coupling reactions facilitated by transition metal catalysts.
Biological and Pharmacological Activities
While specific biological activities of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile are not detailed in the available literature, compounds with similar structures often exhibit potential as pharmaceutical agents. Isoindole derivatives are known for their roles in various biological processes, including enzyme inhibition and receptor modulation. The benzothiophene moiety can contribute to the compound's ability to interact with biological targets, possibly influencing its pharmacokinetic properties.
Safety and Handling
Given the lack of specific safety data for this compound, general precautions should be taken when handling organic compounds. This includes wearing protective clothing, gloves, and safety glasses, and working in a well-ventilated area. The compound's potential toxicity and environmental impact should be assessed based on its structural components and known properties of similar compounds.
Future Research Directions
Future studies should focus on:
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Synthetic Optimization: Developing efficient and scalable synthesis methods.
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Biological Screening: Evaluating the compound's activity against various biological targets.
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Toxicity and Safety Assessment: Conducting thorough toxicity studies to ensure safe handling and potential use.
These efforts will help unlock the full potential of this compound and contribute to advancements in related fields.
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